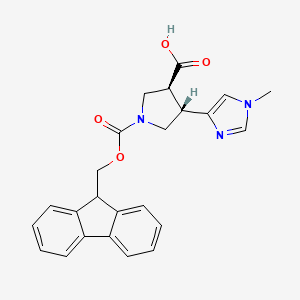
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid , commonly referred to as Fmoc-pyrrolidine-3-carboxylic acid, is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an imidazole moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Features
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that plays a crucial role in biological interactions.
- Fmoc Group : Protects the amino group during peptide synthesis, facilitating the formation of peptides.
- Imidazole Substituent : Enhances the compound's interaction with biological targets.
The biological activity of Fmoc-pyrrolidine-3-carboxylic acid is primarily linked to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The Fmoc group allows for selective reactions at the amino terminus, making it particularly useful in solid-phase peptide synthesis (SPPS).
Anticancer Activity
Research has indicated that compounds structurally related to Fmoc-pyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies show that related pyrrolidine derivatives can induce cytotoxicity in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism often involves the disruption of cellular viability through apoptosis or necrosis pathways.
Case Study: Anticancer Evaluation
In a comparative study, several pyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. The results demonstrated that:
- Compound A reduced cell viability by 63.4% (p < 0.05).
- Compound B , with a 3,5-dichloro substitution, significantly enhanced anticancer activity, reducing viability to 21.2% (p < 0.001).
Antimicrobial Properties
The antimicrobial activity of Fmoc-pyrrolidine derivatives has also been explored. Certain derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi. The structure-dependent nature of these compounds suggests that modifications can enhance their antimicrobial efficacy.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of Fmoc-pyrrolidine-3-carboxylic acid typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization using appropriate precursors.
- Introduction of the Fmoc Group : Protecting the amino group with Fmoc chloride.
- Functionalization : Adding substituents like methyl or halogen groups to enhance biological activity.
Propriétés
Numéro CAS |
2138423-49-9 |
|---|---|
Formule moléculaire |
C24H23N3O4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29) |
Clé InChI |
CRJANCMYFCWZSH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















